molecular formula C11H10N2O B3259843 5-Methyl-1-phenylpyrazole-3-carbaldehyde CAS No. 32464-78-1

5-Methyl-1-phenylpyrazole-3-carbaldehyde

Cat. No. B3259843
CAS RN: 32464-78-1
M. Wt: 186.21 g/mol
InChI Key: XVYUFMIOZLCWCT-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylpyrazole-3-carbaldehyde is a chemical compound with the following molecular formula: C₁₁H₉N₂O . It belongs to the class of pyrazole derivatives, which have been extensively studied due to their significance in medicinal chemistry and agrochemicals. Pyrazoles serve as core scaffolds in various biologically active molecules and drugs, including Celebrex, Viagra, and Rimonabant .


Synthesis Analysis

The synthesis of 5-Methyl-1-phenylpyrazole-3-carbaldehyde involves several steps. Initially, the starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate , is obtained through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. Subsequent basic hydrolysis yields the target compound, 5-Methyl-1-phenylpyrazole-3-carbaldehyde .


Molecular Structure Analysis

  • Single-Crystal X-Ray Diffraction : The compound’s single crystals were obtained at room temperature and crystallized in the space group P2₁/n of the monoclinic system .

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-Methyl-1-phenylpyrazole-3-carbaldehyde has been used in the synthesis of various chemical compounds. For instance, its reaction with diethylaminoethylamino results in compounds with significant structural properties. Such reactions have led to the synthesis of complexes with distinct magnetic properties and crystal structures (Burlov et al., 2020).

Formation of Reduced Bipyrazoles

  • The compound plays a critical role in the formation of reduced bipyrazoles. It undergoes reactions under certain conditions to yield chalcones, which then transform into reduced bipyrazoles. These reactions contribute to the understanding of molecular structures and supramolecular assembly (Cuartas et al., 2017).

Antitumor Activities

  • In the field of pharmacology, the compound has been utilized to synthesize novel pyrazole derivatives, which exhibit promising antitumor activities. The cytotoxic activity of these derivatives has been evaluated against various cancer cell lines, demonstrating the potential of 5-Methyl-1-phenylpyrazole-3-carbaldehyde in cancer research (El-Sayed et al., 2016).

Green Chemistry Applications

  • The compound has also been a focus in green chemistry. For example, its condensation reactions in ionic liquids have been studied, highlighting its role in promoting more environmentally friendly chemical processes (Hangarge et al., 2002).

Macrocyclic Complex Formation

  • It is instrumental in the formation of macrocyclic complexes with metals like palladium and platinum. These complexes have applications in various fields, including material science and catalysis (Ramadan & El‐Emary, 1998).

Phototransposition Chemistry

  • Photophysical and photochemical properties of derivatives of 5-Methyl-1-phenylpyrazole-3-carbaldehyde have been explored. These studies are crucial in understanding the phototransposition chemistry of such compounds (Pavlik et al., 1993).

Future Directions

: Shivapura Viveka, Gowda Vasantha, Dinesha, Shivalingegowda Naveen, Neratur Krishnappagowda Lokanath & Gundibasappa Karikannar Nagaraja. “Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.” Research on Chemical Intermediates, 42(2016), 4497–4511. Link

properties

IUPAC Name

5-methyl-1-phenylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-7-10(8-14)12-13(9)11-5-3-2-4-6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYUFMIOZLCWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Ethoxycarbonyl-1-phenyl-5-methylpyrazole (3.482 g, 15.12 mmol) was dissolved in 20 mL of purified methylene chloride, and then dropwisely added with DIBAL (45.36 mL, 45.36 mmol) at −78° C. and stirred. Termination of the reaction was confirmed by TLC (hexane:ethyl acetate=5:1). Upon completion of reaction, the reaction mixture was dropwisely added with methanol and water, and then extracted with methylene chloride. The resulting organic layer was dried with anhydrous magnesium sulfate and filtered, and the filtrate was concentrated and dried in vacuo to obtain the target compound, 3-formyl-5-methyl-1-phenylpyrazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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